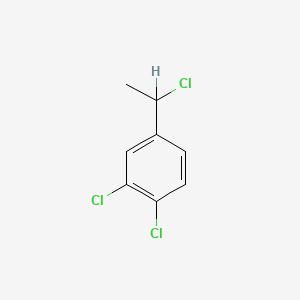

1,2-Dichloro-4-(1-chloroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVRMZZXXWUCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970311 | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-01-4 | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(1-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physical and chemical properties of 1,2-Dichloro-4-(1-chloroethyl)benzene"

An In-Depth Technical Guide to 1,2-Dichloro-4-(1-chloroethyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the physical, chemical, and toxicological properties of this compound. As a chlorinated aromatic hydrocarbon, this compound serves as a crucial intermediate in the synthesis of specialized chemicals, particularly within the agrochemical and pharmaceutical sectors. This document consolidates available data on its isomers and related compounds to present a detailed profile, including a proposed, robust synthetic pathway, analytical methodologies for its characterization, and essential safety protocols for its handling. Due to the scarcity of publicly available data for the specific this compound isomer, this guide leverages scientifically grounded extrapolations from its close structural analogs, primarily 2,4-Dichloro-1-(1-chloroethyl)benzene and intermediates like 3',4'-dichloroacetophenone. All extrapolated data are clearly noted to ensure scientific transparency.

Introduction and Compound Identification

This compound is a tri-substituted benzene derivative featuring two chlorine atoms in an ortho arrangement and a 1-chloroethyl group at the para position. The strategic placement of these functional groups dictates its reactivity, making it a versatile precursor in organic synthesis. The benzylic chlorine on the ethyl side-chain is susceptible to nucleophilic substitution, while the dichlorinated aromatic ring can undergo further electrophilic substitution, albeit under controlled conditions due to the deactivating nature of the chlorine atoms.

A critical challenge in profiling this compound is the lack of specific experimental data in peer-reviewed literature and chemical databases for the precise this compound isomer. Its isomers, such as 2,4-Dichloro-1-(1-chloroethyl)benzene, are more commonly referenced. Therefore, this guide has been constructed by synthesizing data from these closely related structures to provide a predictive yet scientifically rigorous overview. This approach allows researchers to anticipate the compound's behavior and handle it with appropriate caution.

Compound Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇Cl₃

-

Molecular Weight: 209.50 g/mol

-

Canonical SMILES: CC(C1=CC(=C(C=C1)Cl)Cl)Cl

-

CAS Number: A specific CAS number for this isomer is not prominently indexed, distinguishing it from related isomers like 2,4-Dichloro-1-(1-chloroethyl)benzene (CAS 60907-89-3).

Section 1: Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure: a rigid aromatic core with halogen substituents. These properties are crucial for designing reaction conditions, purification protocols, and storage solutions. The data presented below is a consolidation of information from its isomers and is intended to serve as a reliable estimate.

| Property | Value (Estimated/Analog Data) | Source/Rationale |

| Molecular Formula | C₈H₇Cl₃ | Based on structure[1] |

| Molecular Weight | 209.50 g/mol | Calculated from formula[2] |

| Appearance | Colorless to light yellow liquid | Extrapolated from related compounds |

| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than dichlorobenzene (180°C)[3] due to increased mass and polarity. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, acetone, toluene) | Typical for chlorinated aromatic hydrocarbons. |

| Density | ~1.3 - 1.4 g/cm³ | Estimated based on the density of related chlorinated benzenes. |

| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for chlorinated hydrocarbons to prevent degradation. |

Section 2: Chemical Reactivity and Stability

The reactivity of this compound is twofold, centered on the chloroethyl side-chain and the dichlorinated benzene ring.

Reactivity of the Chloroethyl Group

The chlorine atom on the ethyl group is at a benzylic position, which significantly enhances its reactivity towards nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: This is a primary reaction pathway. The benzylic position can stabilize a carbocation intermediate, suggesting that an Sₙ1 mechanism is plausible, especially with weak nucleophiles or in polar protic solvents. Stronger nucleophiles will favor an Sₙ2 pathway . This dual reactivity allows for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN) by replacing the chlorine atom.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, the compound can undergo an E2 elimination to form 1,2-dichloro-4-vinylbenzene. An E1 mechanism can also compete with Sₙ1 reactions, particularly at higher temperatures.

Reactivity of the Dichlorinated Benzene Ring

-

Electrophilic Aromatic Substitution (EAS): The two chlorine atoms on the benzene ring are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of resonance electron donation. The (1-chloroethyl) group is also deactivating and ortho, para-directing. The directing effects are competitive:

-

The two existing chlorine atoms direct incoming electrophiles to the positions ortho and para to them.

-

The chloroethyl group directs to its ortho and para positions.

-

Steric hindrance from the existing substituents will play a significant role, favoring substitution at the less hindered positions. Further substitution on the ring would require harsh reaction conditions.

-

Stability and Storage

The compound is expected to be stable under standard conditions. However, prolonged exposure to heat, light, or moisture could lead to dehydrochlorination (loss of HCl), especially from the side chain, leading to the formation of the corresponding styrene derivative. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.

Section 3: Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis begins with commercially available 1,2-dichlorobenzene and proceeds through a three-step sequence: Friedel-Crafts acylation, ketone reduction, and chlorination of the resulting alcohol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to form 3',4'-Dichloroacetophenone

-

Rationale: This reaction introduces the required two-carbon chain onto the benzene ring. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to generate the acylium ion from acetyl chloride.

-

Procedure:

-

To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane or excess 1,2-dichlorobenzene), slowly add acetyl chloride (1.0 eq).

-

Once the complex is formed, add 1,2-dichlorobenzene (1.0 eq) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3',4'-dichloroacetophenone, can be purified by recrystallization or distillation.[4]

-

Step 2: Reduction of Ketone to form 1-(3,4-Dichlorophenyl)ethanol

-

Rationale: A selective reducing agent is needed to convert the ketone to a secondary alcohol without affecting the chlorine atoms on the ring. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature and high selectivity for carbonyls.

-

Procedure:

-

Dissolve 3',4'-dichloroacetophenone (1.0 eq) in a protic solvent like methanol or ethanol.

-

Cool the solution to 0-5 °C and add sodium borohydride (1.0-1.5 eq) portion-wise, controlling the evolution of hydrogen gas.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by slowly adding dilute HCl to neutralize excess NaBH₄.

-

Remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and evaporate the solvent to yield the crude alcohol, which can be used directly or purified by chromatography.

-

Step 3: Chlorination of Alcohol to form this compound

-

Rationale: This step replaces the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as its byproducts (SO₂ and HCl) are gases, simplifying purification.

-

Procedure:

-

Dissolve 1-(3,4-dichlorophenyl)ethanol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene). A small amount of a base like pyridine can be added to neutralize the HCl produced.

-

Cool the solution to 0-5 °C and add thionyl chloride (1.1-1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

Carefully quench excess SOCl₂ by adding water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash thoroughly, dry, and concentrate under reduced pressure.

-

The final product, this compound, should be purified by vacuum distillation to obtain high purity.

-

Section 4: Analytical Methodologies

Characterization and purity assessment of the final compound would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a characteristic doublet for the methyl (-CH₃) protons and a quartet for the methine (-CH-) proton of the ethyl group, with coupling between them. The aromatic protons would appear as a distinct pattern of multiplets in the 7.0-8.0 ppm region.

-

¹³C NMR: Would show distinct signals for the two aliphatic carbons and the six aromatic carbons, with the carbon atoms bonded to chlorine appearing at characteristic chemical shifts.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature would be the characteristic isotopic pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).

-

-

Gas Chromatography (GC):

-

GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be the method of choice for assessing purity and separating it from any isomers or residual starting materials.

-

Section 5: Applications and Industrial Relevance

Based on the applications of its isomers, this compound is a valuable intermediate in several industrial fields:

-

Agrochemical Synthesis: It can serve as a building block for complex herbicides, fungicides, and insecticides, where the dichlorinated phenyl moiety is a common feature in active molecules.[1]

-

Pharmaceutical Intermediates: The compound's reactive side-chain allows for its incorporation into larger molecules, making it a potential precursor for active pharmaceutical ingredients (APIs).

-

Specialty Chemicals and Solvents: Due to its chemical stability and physical properties, it may be used as a high-boiling point solvent or as a precursor in the synthesis of dyes and other specialty organic compounds.[5]

Section 6: Safety, Handling, and Toxicology

As a chlorinated aromatic hydrocarbon, this compound must be handled with appropriate safety precautions. The toxicological profile is extrapolated from closely related compounds.

GHS Hazard Classification (Predicted):

| Hazard Class | GHS Statement | Source/Rationale |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on 2,4-dichloro acetophenone[6] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Based on 1-Chloro-2-(1-chloroethyl)benzene |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on 1-Chloro-2-(1-chloroethyl)benzene |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on 2,4-dichloro acetophenone[6] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Based on 1-Chloro-2-(1-chloroethyl)benzene |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on 1-Chloro-2-(1-chloroethyl)benzene |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Environmental Fate: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. They exhibit hydrophobic character and have an affinity for organic matter in soil and sediment.[5] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

- Google Patents. (n.d.). Method for preparing 2, 4-dichloroacetophenone.

-

PubChem. (n.d.). 1-Chloro-4-(1,2-dichloroethyl)benzene. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 1-(2-chloroethyl)-4-(chloromethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of.... Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.

-

NIST. (n.d.). Benzene, 1,2-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from [Link]

Sources

- 1. 1-Chloro-4-(1,2-dichloroethyl)benzene | C8H7Cl3 | CID 580572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 74298-94-5|1-Chloro-4-(1,2-dichloroethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Metabolic conversion of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) in the male F344/NCr Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3',4'-Dichloroacetophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

A Researcher's Technical Guide to CAS Number 74298-94-5: Identity, Proposed Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive analysis of the chemical entity associated with CAS number 74298-94-5. A critical initial finding is a structural discrepancy between the common name "1,2-Dichloro-4-(1-chloroethyl)benzene" and the compound registered under this CAS number. This document definitively clarifies this ambiguity, establishing that CAS 74298-94-5 refers to 1-Chloro-4-(1,2-dichloroethyl)benzene . For researchers, scientists, and drug development professionals, this guide synthesizes the limited available data with expert-driven proposed methodologies for synthesis, characterization, and handling. By grounding our analysis in established chemical principles, we offer a robust framework for approaching this sparsely documented compound, highlighting both what is known and the significant knowledge gaps that present opportunities for future research.

Chemical Identity and Structural Disambiguation

A primary challenge in researching the topic "this compound, CAS 74298-94-5" is an immediate conflict between the chemical name and the assigned CAS number. The name and CAS number refer to two distinct isomers. For any research or development endeavor, resolving this ambiguity is the critical first step to ensure scientific validity and safety.

-

The user-provided name, This compound , describes a molecule with two chlorine atoms on the benzene ring and one on the ethyl side chain.

-

Authoritative chemical databases, including PubChem, assign CAS 74298-94-5 to 1-Chloro-4-(1,2-dichloroethyl)benzene , a structure with one chlorine on the ring and two on the ethyl side chain.[1]

This guide will proceed by focusing exclusively on the compound definitively registered under CAS 74298-94-5 . All subsequent data, protocols, and discussions pertain to 1-Chloro-4-(1,2-dichloroethyl)benzene .

| Attribute | User-Provided Name | CAS-Registered Compound |

| IUPAC Name | This compound | 1-Chloro-4-(1,2-dichloroethyl)benzene [1] |

| CAS Number | Not Associated | 74298-94-5 [1] |

| Molecular Formula | C₈H₈Cl₂ | C₈H₇Cl₃ [1] |

| Molecular Weight | 191.06 g/mol | 209.50 g/mol [1] |

| Chemical Structure |

Physicochemical and Computed Properties

Experimental data for 1-Chloro-4-(1,2-dichloroethyl)benzene is not available in peer-reviewed literature. The following properties are computationally derived from the PubChem database and serve as estimations for guiding experimental design.[1] It is imperative for researchers to experimentally verify these values.

| Property | Value (Computed) | Source |

| Molecular Weight | 209.5 g/mol | PubChem[1] |

| Molecular Formula | C₈H₇Cl₃ | PubChem[1] |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 207.961333 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Proposed Synthesis Pathway and Rationale

There are no published, validated synthesis protocols for 1-Chloro-4-(1,2-dichloroethyl)benzene. However, based on fundamental principles of organic chemistry, a plausible and direct synthetic route can be proposed starting from a commercially available precursor, 4-chlorostyrene.

Proposed Reaction: Electrophilic Addition of Chlorine to 4-Chlorostyrene

The most logical approach involves the direct chlorination of the vinyl group of 4-chlorostyrene. This reaction is a classic example of electrophilic addition of a halogen across a double bond.

Causality and Experimental Considerations:

-

Mechanism: The reaction proceeds via a cyclic chloronium ion intermediate, which is then attacked by a chloride ion in an anti-addition fashion. This mechanism is favored because it avoids the formation of a less stable primary carbocation.

-

Solvent Choice: The reaction should be conducted in an inert solvent that can dissolve both the starting material and chlorine, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), at low temperatures to minimize side reactions.

-

Chlorine Source: Gaseous chlorine (Cl₂) can be bubbled directly through the solution. Alternatively, reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator could be explored, though this may lead to less predictable side-chain halogenation patterns.

Caption: Proposed synthesis of 1-Chloro-4-(1,2-dichloroethyl)benzene.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-chlorostyrene (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.

-

Chlorination: Slowly bubble dry chlorine gas (Cl₂) (1.1 equivalents) through the stirred solution. Monitor the reaction progress by TLC or GC-MS analysis of aliquots. The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

-

Work-up: Wash the reaction mixture sequentially with a 10% sodium thiosulfate solution to destroy residual chlorine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-Chloro-4-(1,2-dichloroethyl)benzene.

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Workflow for Structural Verification and Purity Assessment

Caption: A standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming molecular weight. The mass spectrum should show a molecular ion peak (M⁺) cluster consistent with the presence of three chlorine atoms (e.g., peaks at m/z 208, 210, 212) due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show:

-

An AA'BB' system in the aromatic region (~7.2-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

A doublet of doublets (dd) or triplet (t) for the benzylic proton (-CH(Cl)-) coupled to the two diastereotopic protons of the -CH₂Cl group.

-

Two distinct signals for the diastereotopic protons of the -CH₂Cl group, each likely appearing as a doublet of doublets (dd).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal 8 distinct signals: 4 for the aromatic carbons (2 substituted, 2 unsubstituted) and 2 for the aliphatic carbons of the side chain.

-

Infrared (IR) Spectroscopy: Key signals would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C-H stretching for the aliphatic chain (~2950-2850 cm⁻¹), C=C stretching in the aromatic ring (~1600, 1490 cm⁻¹), and strong C-Cl stretching bands in the fingerprint region (~800-600 cm⁻¹).

Chemical Reactivity, Potential Applications, and Knowledge Gaps

The reactivity of 1-Chloro-4-(1,2-dichloroethyl)benzene is dictated by its two key structural motifs: the chlorinated aromatic ring and the dichloroethyl side chain.

Side Chain Reactivity:

-

Elimination Reactions: The presence of a hydrogen on the carbon alpha to the ring (benzylic position) and a chlorine on the beta carbon makes the molecule susceptible to dehydrochlorination via an E2 mechanism when treated with a strong, non-nucleophilic base. This would likely yield 1-chloro-4-(1-chlorovinyl)benzene or 1-chloro-4-(2-chlorovinyl)benzene isomers.

-

Nucleophilic Substitution: The benzylic chlorine is moderately activated towards nucleophilic substitution (SN1 or SN2), allowing for the introduction of other functional groups like hydroxyls, amines, or nitriles at this position.[2][3]

Aromatic Ring Reactivity:

-

The chlorine atom is a deactivating, ortho, para-directing group for electrophilic aromatic substitution. However, the bulky and deactivating dichloroethyl group would further hinder substitution, making reactions on the ring challenging.

Applications and Knowledge Gaps: There is currently no documented application for 1-Chloro-4-(1,2-dichloroethyl)benzene in drug development, agrochemicals, or materials science. Its structural similarity to other chlorinated intermediates suggests potential as a building block, but its utility is entirely speculative.[4] The lack of literature makes this compound a "blank slate" for foundational research into its properties and potential transformations.

Safety and Handling Precautions

No specific toxicological data for CAS 74298-94-5 is available. Therefore, a conservative approach to safety, based on analogous halogenated aromatic hydrocarbons, is mandatory.[5][6]

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[5] Potential for toxicity upon ingestion, inhalation, or dermal absorption.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

The chemical entity registered under CAS 74298-94-5 is 1-Chloro-4-(1,2-dichloroethyl)benzene , and not the isomer suggested by the name "this compound". This guide has established this correct identity and, in the absence of published experimental data, provided a scientifically grounded framework for its potential synthesis, characterization, and safe handling. The significant lack of information in the public domain underscores that this compound is a poorly explored area of chemistry. For researchers, this presents an opportunity for novel investigation into its synthesis, reactivity, and potential utility as a chemical intermediate.

References

-

ResearchGate. (n.d.). Isomers of chloroethylbenzene. [Diagram]. Retrieved January 22, 2026, from [Link]

-

Pearson. (n.d.). Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Retrieved January 22, 2026, from [Link]

-

ChemBK. (2024, April 10). 1-chloro-4-(2-chloroethyl)benzene. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(1,2-dichloroethyl)benzene. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved January 22, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Finished Drinking Water and Raw Source Water. Retrieved January 22, 2026, from [Link]

-

Study.com. (n.d.). An organic chemistry student wants to synthesize m-chloroethyl benzene... Homework.Study.com. Retrieved January 22, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of (1-chloroethyl)benzene. Retrieved January 22, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Chloronitrobenzenes (mixed isomers) Hazard Summary. Retrieved January 22, 2026, from [Link]

-

Centers for Disease Control and Prevention. (2003, March 15). Hydrocarbons, Halogenated: Method 1003. NIOSH Manual of Analytical Methods. Retrieved January 22, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). Chlorobenzene. Retrieved January 22, 2026, from [Link]

-

Sultana, N., et al. (2019). Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. International Journal of Applied Pharmaceutics, 11(1), 82-88. Retrieved January 22, 2026, from [Link]

-

Chad's Prep. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry [Video]. YouTube. Retrieved January 22, 2026, from [Link]

-

Publisso. (2021, December 30). Method for the determination of benzene in workplace air using gas chromatography after solvent desorption. Retrieved January 22, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures. Retrieved January 22, 2026, from [Link]

Sources

- 1. 1-Chloro-4-(1,2-dichloroethyl)benzene | C8H7Cl3 | CID 580572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. (2-Chloroethyl)benzene | 622-24-2 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dichloro-4-(1-chloroethyl)benzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,2-Dichloro-4-(1-chloroethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the analysis of chlorinated aromatic compounds.

Section 1: Introduction and Molecular Overview

This compound is a tri-substituted aromatic hydrocarbon. Its structure is characterized by a benzene ring with two chlorine atoms in ortho positions (C1 and C2) and a 1-chloroethyl group at the C4 position. The presence of three chiral centers and the specific substitution pattern on the benzene ring give rise to its unique physicochemical properties and reactivity.

The molecular formula for this compound is C₈H₇Cl₃, and it has a molecular weight of approximately 209.5 g/mol . While specific experimental data for this compound is limited in publicly available literature, we can infer many of its properties from closely related isomers and foundational principles of organic chemistry.

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

Predicting the physicochemical properties of this compound can be achieved by analyzing data from its isomers. The following table summarizes computed properties for related compounds, which provide a reasonable estimation for the target molecule.

| Property | 1-Chloro-2-(1-chloroethyl)benzene | 1-Chloro-4-(1,2-dichloroethyl)benzene |

| Molecular Formula | C₈H₈Cl₂ | C₈H₇Cl₃ |

| Molecular Weight | 175.05 g/mol | 209.5 g/mol |

| XLogP3-AA | 3.3 | 3.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 0 | 0 |

| Rotatable Bond Count | 1 | 2 |

| Monoisotopic Mass | 174.0003056 Da | 207.961333 Da |

These computed values suggest that this compound is a lipophilic molecule with low polarity and a limited capacity for hydrogen bonding. Its rotatable bond is within the ethyl side chain, allowing for some conformational flexibility.

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a multi-step process, typically starting with a more readily available precursor. A plausible synthetic route involves the chlorination of a substituted ethylbenzene.

A generalized workflow for the synthesis is outlined below:

Caption: Generalized synthetic workflow.

Step-by-Step Protocol (Hypothetical):

-

Preparation of the Precursor: The synthesis would likely commence with 1,2-dichloro-4-ethylbenzene. This precursor could be synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene followed by reduction.

-

Side-Chain Chlorination: The benzylic position of the ethyl group is susceptible to radical chlorination.

-

Rationale: The benzylic C-H bond is weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes it the primary target for radical halogenation.

-

Reagents: N-Chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is a common choice for selective benzylic chlorination, minimizing side reactions on the aromatic ring.

-

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or benzene, under reflux with initiation by heat or UV light.

-

Monitoring the Reaction: Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and any unreacted reagents are quenched. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation under reduced pressure.

Section 4: Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 1-chloroethyl group.

-

The three aromatic protons will likely appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) due to spin-spin coupling.

-

The methine proton (-CHCl) of the ethyl group will be a quartet due to coupling with the adjacent methyl protons.

-

The methyl protons (-CH₃) will appear as a doublet due to coupling with the methine proton.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Six distinct signals are expected for the aromatic carbons.

-

Two signals will correspond to the carbons of the 1-chloroethyl group. The carbon attached to the chlorine will be shifted downfield.

-

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks will be dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for chloro-aromatic compounds include the loss of chlorine radicals (•Cl), HCl, and cleavage of the ethyl side chain. The stability of the resulting carbocations will govern the observed fragment ions.

A general workflow for the characterization of chlorinated aromatic hydrocarbons is presented below.

Caption: Analytical workflow for characterization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

-

Injector: Use a split/splitless injector at a temperature that ensures efficient volatilization without thermal decomposition.

-

Oven Program: A temperature ramp should be optimized to achieve good separation of the target compound from any potential isomers or impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to scan a mass range that includes the expected molecular ion and fragment ions.

-

-

Data Analysis: The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak will provide the molecular weight and fragmentation data for structural confirmation.

Section 5: Safety and Handling

General Safety Recommendations:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid direct contact with the substance. Use appropriate tools for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 6: Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted properties, potential synthesis, and characterization methods for this compound. While experimental data for this specific isomer is scarce, a combination of theoretical knowledge and data from related compounds allows for a robust understanding of its chemical nature. The outlined protocols provide a solid foundation for researchers working with this and similar chlorinated aromatic compounds.

References

-

PubChem. (n.d.). 1-Chloro-2-(1-chloroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(1,2-dichloroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved from [Link]

-

Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of synthesis 1,2-dichloro-4-nitrobenzene in tower chlorinator. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-chloro-4-(2-chloroethyl)benzene. Retrieved from [Link]

- Carl ROTH. (n

A Technical Guide to the Isomers of Dichloro-chloroethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise identification and characterization of constitutional isomers are fundamental challenges in chemical synthesis, analytical chemistry, and pharmaceutical development. Minor positional changes of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the isomers of dichloro-chloroethyl-benzene, a class of compounds with the molecular formula C₈H₇Cl₃. We will delineate the structural variations, discuss synthetic pathways, and present a comprehensive analysis of the spectroscopic and chromatographic techniques required for their unambiguous differentiation. This document serves as a critical resource for professionals requiring detailed structural elucidation and analytical validation of these complex chlorinated aromatic compounds.

Introduction: Defining the Isomeric Landscape

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] For dichloro-chloroethyl-benzene (C₈H₇Cl₃), isomerism arises from two distinct sources:

-

Positional Isomerism on the Benzene Ring: The three substituents—two chlorine atoms and one chloroethyl group—can be arranged in six different patterns around the benzene ring.[2]

-

Structural Isomerism of the Chloroethyl Side Chain: The "chloroethyl" group itself can exist as two constitutional isomers: the 1-chloroethyl group (-CHClCH₃) or the 2-chloroethyl group (-CH₂CH₂Cl).

Combining these factors yields a total of twelve potential isomers, each with a unique chemical identity. The systematic naming convention designates the carbon attached to the ethyl group as position 1 on the benzene ring.

The six primary positional isomers are:

-

1-(Chloroethyl)-2,3-dichlorobenzene

-

1-(Chloroethyl)-2,4-dichlorobenzene

-

1-(Chloroethyl)-2,5-dichlorobenzene

-

1-(Chloroethyl)-2,6-dichlorobenzene

-

1-(Chloroethyl)-3,4-dichlorobenzene

-

1-(Chloroethyl)-3,5-dichlorobenzene

Each of these can exist with either a 1-chloroethyl or a 2-chloroethyl side chain. For example, 2,4-dichloro-1-(1-chloroethyl)benzene is a known isomer used in chemical synthesis.[3]

Diagram: Positional Isomers of Dichloro-(2-chloroethyl)-benzene

Caption: Six primary positional isomers of dichloro-chloroethyl-benzene.

Synthesis and Physicochemical Properties

The synthesis of these isomers typically involves multi-step processes, often starting from a substituted dichlorobenzene. A common strategy is the Friedel-Crafts acylation of a dichlorobenzene isomer with either acetyl chloride or chloroacetyl chloride, followed by reduction and subsequent chlorination steps. For instance, reacting 1,3-dichlorobenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) would yield 2,4-dichloroacetophenone as a major product, which can then be further functionalized to the chloroethyl side chain.

The physical properties of these isomers, such as boiling point and melting point, are influenced by the substitution pattern, which affects molecular symmetry and intermolecular forces. For example, the highly symmetric 1,4-disubstituted benzenes (para isomers) often have higher melting points compared to their ortho and meta counterparts due to more efficient packing in the crystal lattice.[4][5]

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₃ | [6] |

| Molecular Weight | 209.50 g/mol | [3][6] |

| Monoisotopic Mass | 207.961333 Da | [6] |

| XLogP3-AA | 3.6 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Note: Experimental data for each specific isomer is sparse in publicly available literature; values are often computed. The table shows general properties for the class. |

Spectroscopic and Chromatographic Characterization

Differentiating the twelve isomers requires a multi-faceted analytical approach. The synergy between chromatography for separation and spectroscopy for identification is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for this class of volatile and semi-volatile organic compounds.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight and the characteristic isotopic pattern of chlorine.[8]

-

Molecular Ion (M⁺): All isomers will exhibit a molecular ion region corresponding to the molecular formula C₈H₇Cl₃.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[9] A molecule containing three chlorine atoms will produce a distinctive cluster of peaks at M⁺, M+2, M+4, and M+6, with a relative intensity ratio of approximately 27:27:9:1.[10] This pattern is a definitive indicator of a trichlorinated compound.

Fragmentation patterns can also offer clues. The loss of a chlorine radical or the cleavage of the ethyl side chain (e.g., loss of CH₂Cl) can produce fragment ions whose masses help to piece together the structure.

Diagram: Expected MS Isotope Pattern for [C₈H₇Cl₃]⁺

Caption: Characteristic isotopic cluster for a trichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the benzene ring and the structure of the side chain.

-

Aromatic Region (¹H NMR): The chemical shifts (typically 7-8 ppm) and coupling patterns of the aromatic protons are highly diagnostic.

-

A 2,4-dichloro substituted ring will show three aromatic protons: a doublet, a doublet of doublets, and another doublet.

-

A 3,5-dichloro substituted ring, due to its symmetry, will show only two signals: a triplet and a doublet, with a 2:1 integration ratio.

-

A 2,6-dichloro pattern will also show high symmetry.

-

-

Aliphatic Region (¹H NMR): The side chain is clearly distinguishable.

-

A 1-chloroethyl group (-CHClCH₃) will show a quartet and a doublet.

-

A 2-chloroethyl group (-CH₂CH₂Cl) will show two triplets.

-

-

¹³C NMR: The number of distinct signals in the aromatic region directly reflects the molecule's symmetry. A highly symmetric isomer like 1-(chloroethyl)-3,5-dichlorobenzene will have fewer aromatic carbon signals than an asymmetric isomer like 1-(chloroethyl)-2,3-dichlorobenzene.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups and substitution patterns. The key diagnostic region is the C-H out-of-plane bending region (900-650 cm⁻¹). The pattern of absorption bands in this region is characteristic of the substitution pattern on the benzene ring.[11] For example, para-disubstituted benzenes (relevant to the dichlorobenzene precursor) show a strong band in the 840-810 cm⁻¹ range.[11]

Analytical Separation: A Validated GC-MS Protocol

Given the similar boiling points expected for these isomers, a high-resolution capillary gas chromatography column is required for their separation.

Diagram: Analytical Workflow for Isomer Identification

Caption: A self-validating workflow for isomer separation and identification.

Objective: To separate and identify the isomers of dichloro-chloroethyl-benzene in a mixture.

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[12]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample mixture in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[12]

-

If quantification is required, add an appropriate internal standard.

-

-

GC Conditions:

-

Injector: Split/splitless inlet, operated at 250°C. Use a split ratio appropriate for the sample concentration (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Column: A non-polar or medium-polarity capillary column is recommended. A DB-5ms or HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is an excellent choice for resolving aromatic compounds.[12][13]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the specific mixture to achieve baseline separation of all isomers.)

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis & Validation:

-

Identification: Identify each separated isomer by its unique retention time and by matching its acquired mass spectrum against a reference library (e.g., NIST, Wiley).[14] The characteristic trichlorinated isotope cluster (M⁺, M+2, M+4, M+6) must be present.

-

Confirmation: For definitive identification, especially for novel isomers, the retention time and mass spectrum should be compared against a certified reference standard analyzed under identical conditions.

-

Toxicology and Applications

Chlorinated aromatic hydrocarbons can pose significant toxicological risks.[15] While specific data for most dichloro-chloroethyl-benzene isomers are limited, related compounds like ethylbenzene and dichlorobenzenes are known to have health effects. Ethylbenzene targets the central nervous system, and chronic exposure can affect the liver and kidneys.[16][17][18] Dichlorobenzenes are used as precursors in the synthesis of herbicides and as industrial solvents.[19]

Some isomers, such as 2,4-dichloro-1-(1-chloroethyl)benzene, are used as intermediates or precursor chemicals in the synthesis of agrochemicals.[20] Given their structure, these compounds should be handled with appropriate safety protocols in a laboratory setting, assuming potential toxicity.

Conclusion

The comprehensive analysis of dichloro-chloroethyl-benzene isomers is a complex task that demands the integrated use of high-resolution separation techniques and multiple spectroscopic methods. This guide outlines a robust framework for approaching this challenge. By leveraging the strengths of GC-MS for separation and initial identification based on mass and isotopic patterns, and complementing this with the detailed structural insights from NMR and IR spectroscopy, researchers can confidently and accurately characterize each of the twelve possible isomers. This level of analytical rigor is indispensable for ensuring the purity, safety, and efficacy of materials in research, chemical manufacturing, and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127020, 1-Chloro-4-(1,2-dichloroethyl)benzene. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Isomers of dichloroethene. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2007). Toxicological Profile for Ethylbenzene. Retrieved from [Link].

-

Kumar, C. S., et al. (2010). 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. Acta Crystallographica Section E: Structure Reports Online, E66(2), o165-o166. Retrieved from [Link].

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link].

-

Chemistry Steps (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link].

-

Tyler DeWitt (2012, April 13). Structural Isomers - Substituted Benzene Isomers 002. YouTube. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (2010). Toxicological Profile for Ethylbenzene. NCBI Bookshelf. Retrieved from [Link].

- Google Patents (2013). CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

-

Agilent Technologies (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link].

-

National Center for Biotechnology Information (2010). References - Toxicological Profile for Ethylbenzene. NCBI Bookshelf. Retrieved from [Link].

-

Chad's Prep (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. YouTube. Retrieved from [Link].

-

U.S. Geological Survey (1995). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of Volatile Organic Compounds. Retrieved from [Link].

-

LibreTexts Chemistry (2022). 6.4: Isotope Abundance. Retrieved from [Link].

-

All 'bout Chemistry (2023, November 19). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link].

-

ResearchGate (2015). Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. Retrieved from [Link].

-

Texas Commission on Environmental Quality (2011). Ethylbenzene Development Support Document. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (2010). Toxicological Profile for Ethylbenzene. Retrieved from [Link].

-

Al-Ansi, W., et al. (2022). Gas chromatography–Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PLOS ONE, 17(2), e0263300. Retrieved from [Link].

-

Simon Fraser University (2021). Radicals and Mass Spectrometry (MS). Retrieved from [Link].

-

MDPI (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link].

-

BYJU'S (n.d.). Para dichlorobenzene. Retrieved from [Link].

-

Wikipedia (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scbt.com [scbt.com]

- 4. byjus.com [byjus.com]

- 5. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1-Chloro-4-(1,2-dichloroethyl)benzene | C8H7Cl3 | CID 580572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tceq.texas.gov [tceq.texas.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Buy 2,4-Dichloro-1-(1-chloroethyl)benzene | 60907-89-3 [smolecule.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of Chlorinated Benzene Derivatives

This guide provides an in-depth exploration of the thermodynamic properties of chlorinated benzene derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this document delves into the methodologies for determining these properties, the underlying physicochemical principles, and the structure-property relationships that govern the behavior of these compounds.

Introduction: The Significance of Thermodynamic Properties in Application and Safety

Chlorinated benzenes are a class of aromatic compounds that have seen widespread use as solvents, intermediates in chemical synthesis, and pesticides. Their utility is intrinsically linked to their thermodynamic properties, which dictate their behavior in various processes, from industrial applications to their fate and transport in the environment. For instance, vapor pressure determines a compound's volatility and its partitioning between the gas and condensed phases, a critical factor in environmental modeling and in designing distillation processes. Enthalpy of formation provides insight into the energetic stability of a molecule, while heat capacity is crucial for designing and controlling thermal processes.

Understanding these properties is not merely an academic exercise. In the pharmaceutical industry, for example, the solubility and partitioning behavior of chlorinated aromatic moieties in drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. Furthermore, accurate thermodynamic data is essential for conducting robust risk assessments and developing effective remediation strategies for these often persistent organic pollutants.

This guide will provide a comprehensive overview of the key thermodynamic properties of chlorinated benzene derivatives, from monochlorobenzene to hexachlorobenzene. We will explore both experimental and computational methodologies for their determination, present a comparative analysis of the available data, and discuss the influence of the number and position of chlorine substituents on these properties.

Methodologies for Determining Thermodynamic Properties

The characterization of the thermodynamic properties of chlorinated benzenes relies on a combination of experimental techniques and computational modeling. Each approach offers unique advantages and, when used in concert, provides a robust understanding of the compound's behavior.

Experimental Approaches: The Foundation of Thermodynamic Data

Experimental measurements provide the most accurate and reliable thermodynamic data. The choice of technique depends on the specific property being investigated and the physical state of the substance.

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[1] It is a cornerstone for determining key thermodynamic parameters like enthalpy of formation, heat capacity, and enthalpy of phase transitions.

-

Combustion Calorimetry: This technique is used to determine the standard enthalpy of formation (

) of a compound. A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb calorimeter." The heat released by the combustion reaction is absorbed by the surrounding water and the calorimeter itself, leading to a temperature increase. By knowing the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), the heat of combustion can be calculated. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products like HCl. -

Adiabatic Calorimetry: This method is employed to measure heat capacities (

) and enthalpies of phase transitions (e.g., fusion and sublimation) with high precision. In an adiabatic calorimeter, the sample is heated in a controlled manner, and the temperature increase is measured as a function of the energy input. The system is designed to minimize heat exchange with the surroundings, ensuring that all the supplied energy contributes to the temperature rise of the sample. By measuring the energy required to raise the temperature by a specific amount, the heat capacity can be determined. During a phase transition, the input of energy does not cause a temperature change until the transition is complete; the total energy supplied during this period corresponds to the enthalpy of the transition.

Experimental Protocol: Determination of Heat Capacity by Adiabatic Calorimetry

-

Sample Preparation: A pure, well-characterized sample of the chlorinated benzene derivative is weighed and hermetically sealed in a sample container of known heat capacity.

-

Calorimeter Assembly: The sample container is placed within the adiabatic shield of the calorimeter. The system is evacuated to minimize heat transfer by convection.

-

Thermal Equilibration: The sample is cooled to the starting temperature (e.g., liquid nitrogen temperature) and allowed to reach thermal equilibrium.

-

Heating and Data Acquisition: A known amount of electrical energy is supplied to the sample heater for a short period. The temperature of the sample is monitored continuously. The adiabatic shield temperature is controlled to match the sample temperature, minimizing heat loss.

-

Calculation of Heat Capacity: The heat capacity of the sample is calculated from the energy input, the measured temperature rise, and the known heat capacity of the sample container.

-

Phase Transition Measurement: As the temperature approaches a phase transition (e.g., melting), the energy input is continued, and the temperature is monitored. The enthalpy of the transition is determined from the total energy supplied during the isothermal phase change.

Vapor pressure is a fundamental property that governs the volatility of a substance. Several methods are used to measure the vapor pressure of chlorinated benzenes, particularly for the less volatile, higher chlorinated congeners.

-

Static Method: A sample of the substance is placed in an evacuated, thermostatted container, and the pressure of the vapor in equilibrium with the condensed phase is measured directly using a pressure transducer. This method is suitable for substances with relatively high vapor pressures.

-

Effusion Method (Knudsen Effusion): This technique is used for compounds with very low vapor pressures. The rate of mass loss of a sample effusing through a small orifice in a container into a vacuum is measured. The vapor pressure can be calculated from the rate of effusion using the Hertz-Knudsen equation.

-

Gas Saturation Method: A carrier gas is passed slowly through or over a sample of the substance at a constant temperature and pressure, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from the volume of the carrier gas and the amount of evaporated substance.

Experimental Workflow: Vapor Pressure Measurement by the Gas Saturation Method

Caption: Workflow for vapor pressure determination using the gas saturation method.

Computational Approaches: Predicting Thermodynamic Properties

While experimental methods provide the most accurate data, they can be time-consuming and expensive. Computational chemistry offers a powerful alternative for predicting the thermodynamic properties of molecules, especially for compounds that are difficult to handle experimentally.

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), can be used to calculate the electronic structure and energy of a molecule. From these fundamental calculations, various thermodynamic properties can be derived.

-

Enthalpy of Formation: The enthalpy of formation can be calculated by computing the total electronic energy of the molecule and subtracting the energies of its constituent elements in their standard states. The accuracy of these calculations is highly dependent on the level of theory and the basis set used. For chlorinated benzenes, it is important to use basis sets that can accurately describe the electronic structure of both the benzene ring and the chlorine atoms.

-

Heat Capacity and Entropy: These properties can be calculated from the vibrational frequencies of the molecule, which are obtained from a frequency calculation after geometry optimization. The contributions of translational, rotational, and vibrational motions to the overall heat capacity and entropy are determined using statistical mechanics.

Group additivity methods, such as the one developed by Benson, provide a simpler and computationally less expensive way to estimate thermodynamic properties. This method is based on the assumption that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. Each group's contribution is a pre-determined value derived from experimental data for a large number of compounds. For chlorinated benzenes, specific group values for chlorine atoms attached to an aromatic ring are required. While less accurate than high-level quantum chemical calculations, group additivity methods are very useful for rapid estimation and for identifying trends within a homologous series.

Logical Relationship: Computational Prediction of Thermodynamic Properties

Caption: The workflow for predicting thermodynamic properties using quantum chemistry.

Thermodynamic Properties of Chlorinated Benzene Derivatives: A Comparative Analysis

The thermodynamic properties of chlorinated benzenes are significantly influenced by the number and position of chlorine atoms on the benzene ring. The following sections present a comparative analysis of key thermodynamic data.

Enthalpy of Formation ( )

The standard enthalpy of formation provides a measure of the stability of a compound relative to its constituent elements in their standard states.

| Compound | Formula | |

| Chlorobenzene | C₆H₅Cl | 52.18[2] |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 33.0[3] |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 29.3 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 28.5 |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 16.3 |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 13.0 |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 10.5 |

| 1,2,3,4-Tetrachlorobenzene | C₆H₂Cl₄ | -1.2 |

| 1,2,3,5-Tetrachlorobenzene | C₆H₂Cl₄ | -4.6 |

| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | -7.9 |

| Pentachlorobenzene | C₆HCl₅ | -15.4 |

| Hexachlorobenzene | C₆Cl₆ | -23.8 |

Note: Data for some isomers are estimated or compiled from various sources and may have varying degrees of uncertainty.

As the degree of chlorination increases, the standard enthalpy of formation generally becomes less positive or more negative, indicating an increase in thermodynamic stability. This trend is attributed to the strong carbon-chlorine bond. Among isomers, the relative stability is influenced by the steric and electronic interactions between the chlorine atoms. For example, isomers with adjacent chlorine atoms (ortho-substitution) are often less stable than those with more separated chlorine atoms due to steric repulsion.

Heat Capacity ( )

The heat capacity represents the amount of heat required to raise the temperature of a substance by one degree. It is an important parameter in heat transfer calculations.

| Compound | Formula | |

| Chlorobenzene | C₆H₅Cl | 152.1[4] |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 170.9[3] |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 172.4 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 171.5 |

Note: Data for higher chlorinated benzenes in the liquid state at standard temperature is limited due to their solid state at this temperature.

The heat capacity generally increases with the number of chlorine atoms due to the increased number of vibrational modes in the molecule.

Phase Transition Properties: Melting and Boiling Points

The melting and boiling points are critical physical properties that determine the state of a substance at a given temperature and pressure.

| Compound | Formula | Melting Point (°C) | Boiling Point (°C) |

| Chlorobenzene | C₆H₅Cl | -45.6 | 132 |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | -17.0 | 180.5 |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | -24.8 | 173 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 53.1 | 174 |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 53 | 218 |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 17 | 213 |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 63.4 | 208.5 |

| 1,2,3,4-Tetrachlorobenzene | C₆H₂Cl₄ | 47.5 | 254 |

| 1,2,3,5-Tetrachlorobenzene | C₆H₂Cl₄ | 54.5 | 246 |

| 1,2,4,5-Tetrachlorobenzene | C₆H₂Cl₄ | 139-140 | 243-246 |

| Pentachlorobenzene | C₆HCl₅ | 86[1] | 275-277[1] |

| Hexachlorobenzene | C₆Cl₆ | 230[5] | 309[5] |

The boiling points of chlorinated benzenes generally increase with the degree of chlorination due to the increase in molecular weight and stronger van der Waals forces. The melting points, however, show a more complex trend that is highly dependent on the symmetry of the molecule. Symmetrical isomers, such as 1,4-dichlorobenzene and 1,3,5-trichlorobenzene, tend to have significantly higher melting points than their less symmetrical counterparts. This is because their regular shape allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions that require more energy to overcome.

Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. It is inversely related to the boiling point.

| Compound | Formula | Vapor Pressure @ 25°C (Pa) |

| Chlorobenzene | C₆H₅Cl | 1570 |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 160 |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 213 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 87 |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 5.7 |

| Hexachlorobenzene | C₆Cl₆ | 0.0023[6] |

As expected, the vapor pressure decreases significantly with an increasing number of chlorine atoms, reflecting the lower volatility of the more highly chlorinated compounds.

Conclusion: A Foundation for Application and Further Research

This guide has provided a detailed overview of the thermodynamic properties of chlorinated benzene derivatives, emphasizing the interplay between molecular structure, experimental determination, and computational prediction. The data and methodologies presented herein serve as a valuable resource for scientists and engineers working with these compounds in various fields.

A thorough understanding of these properties is paramount for the safe and efficient handling of chlorinated benzenes in industrial processes, for predicting their environmental behavior, and for designing novel molecules with desired physicochemical characteristics in drug discovery. The continued refinement of both experimental techniques and computational models will further enhance our ability to characterize and predict the thermodynamic behavior of these and other important classes of chemical compounds.

References

- Cameo Chemicals. (n.d.). CHLOROBENZENE.

- Cheméo. (n.d.). Chemical Properties of Benzene, chloro- (CAS 108-90-7).

-

National Center for Biotechnology Information. (n.d.). Chlorobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4,5-Tetrachlorobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexachlorobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentachlorobenzene. PubChem. Retrieved from [Link]

- National Oceanic and Atmospheric Administration. (n.d.). HEXACHLOROBENZENE. CAMEO Chemicals.

- National Oceanic and Atmospheric Administration. (n.d.). o-DICHLOROBENZENE. CAMEO Chemicals.

-

Wikipedia. (n.d.). Pentachlorobenzene. Retrieved from [Link]

- Active Thermochemical Tables. (n.d.). Chlorobenzene Enthalpy of Formation.

-

U.S. Environmental Protection Agency. (n.d.). Hexachlorobenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, hexachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, pentachloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Pentachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Benzene, hexachloro- [webbook.nist.gov]

- 3. Melting point, molecular symmetry and aggregation of tetrachlorobenzene isomers: the role of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Hexachlorobenzene | C6Cl6 | CID 8370 - PubChem [pubchem.ncbi.nlm.nih.gov]

"health and safety information for 1,2-Dichloro-4-(1-chloroethyl)benzene"

An In-depth Technical Guide to the Health and Safety of 1,2-Dichloro-4-(1-chloroethyl)benzene

Introduction